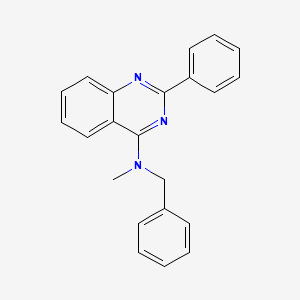![molecular formula C21H16I2N2O6 B11678230 (4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,6-diiodophenoxy)acetic acid](/img/structure/B11678230.png)
(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,6-diiodophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-{(E)-[1-(4-etilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético es un complejo compuesto orgánico con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta una estructura única que incluye un anillo de pirimidina, un grupo fenilo y una porción de ácido diiodofenoxiacético, lo que lo convierte en un tema interesante para la síntesis y el análisis químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (4-{(E)-[1-(4-etilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético normalmente implica varios pasos, incluida la formación del anillo de pirimidina, la introducción del grupo etilfenilo y la posterior yodación y funcionalización del ácido acético. Las principales condiciones de reacción incluyen:
Formación del anillo de pirimidina: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo etilfenilo: Esto se puede lograr mediante la alquilación de Friedel-Crafts u otros métodos adecuados.
Funcionalización del ácido acético:
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (4-{(E)-[1-(4-etilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los átomos de yodo se pueden sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como tioles, aminas o alcóxidos en solventes adecuados.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones en investigación científica
Química
Este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y mecanismos de reacción.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los compuestos yodados en los sistemas biológicos. También puede servir como precursor para la síntesis de moléculas biológicamente activas.
Medicina
Las posibles aplicaciones en medicina incluyen el desarrollo de nuevos fármacos o agentes de diagnóstico. La presencia de átomos de yodo lo hace adecuado para su uso en estudios de radiomarcado e imagenología.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores o procesos químicos. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para la innovación.
Aplicaciones Científicas De Investigación
2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DIIODOPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
El mecanismo de acción del ácido (4-{(E)-[1-(4-etilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético depende de su aplicación específica. En reacciones químicas, actúa como un intermedio reactivo, participando en diversas transformaciones. En los sistemas biológicos, sus efectos pueden estar mediados a través de interacciones con objetivos moleculares específicos, como enzimas o receptores.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (4-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético
- Ácido (4-{(E)-[1-(4-clorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético
Unicidad
La combinación única del grupo etilfenilo y la porción de ácido diiodofenoxiacético diferencia al ácido (4-{(E)-[1-(4-etilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-iliden]metil}-2,6-diiodofenoxi)acético de compuestos similares. Esta singularidad estructural puede resultar en una reactividad y aplicaciones distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C21H16I2N2O6 |
|---|---|
Peso molecular |
646.2 g/mol |
Nombre IUPAC |
2-[4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,6-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C21H16I2N2O6/c1-2-11-3-5-13(6-4-11)25-20(29)14(19(28)24-21(25)30)7-12-8-15(22)18(16(23)9-12)31-10-17(26)27/h3-9H,2,10H2,1H3,(H,26,27)(H,24,28,30)/b14-7+ |
Clave InChI |
XDZURLVJQIQCCJ-VGOFMYFVSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC(=O)O)I)/C(=O)NC2=O |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC(=O)O)I)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678157.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol](/img/structure/B11678170.png)
![3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678173.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11678176.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678180.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11678185.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11678187.png)
![(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678188.png)

![2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11678204.png)
![N-{4-[(1E)-1-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}methanesulfonamide](/img/structure/B11678225.png)
![N'-[(Z)-(3-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678228.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678236.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11678238.png)
